molecular formula C10H10BrNO2 B1524105 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one CAS No. 98963-12-3

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B1524105
CAS No.: 98963-12-3
M. Wt: 256.1 g/mol
InChI Key: HCZAPBYNLIYPIY-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring, which is further substituted with a phenyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of 3-phenyl-1,3-oxazolidin-2-one with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(Azidomethyl)-3-phenyl-1,3-oxazolidin-2-one, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme mechanisms and to develop enzyme inhibitors.

    Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound may serve as a lead compound for the development of new antibiotics.

    Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with biological molecules, particularly enzymes. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes and potentially inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,3-oxazolidin-2-one: Lacks the bromomethyl group and therefore has different reactivity and applications.

    5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.

    5-(Hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one: Contains a hydroxymethyl group, which makes it more hydrophilic and alters its reactivity.

Uniqueness

The presence of the bromomethyl group in 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one makes it particularly reactive towards nucleophiles, which can be exploited in various synthetic applications. This reactivity distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-(bromomethyl)-3-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZAPBYNLIYPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679564
Record name 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98963-12-3
Record name 5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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